molecular formula C20H19NO4S B2837260 (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798431-46-5

(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2837260
CAS No.: 1798431-46-5
M. Wt: 369.44
InChI Key: SALUCRQWPCNZCY-XNTDXEJSSA-N
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Description

(E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a chemically novel compound designed for advanced pharmaceutical and neurobiological research. This molecule features a unique spirocyclic architecture, integrating an isobenzofuran-3-one moiety with a piperidine ring that is further functionalized with a styrylsulfonyl group. This specific structure is engineered to serve as a versatile intermediate or potential ligand in drug discovery pipelines. The core spiro[isobenzofuran-1,4'-piperidine] scaffold is recognized in medicinal chemistry as a valuable building block for the development of central nervous system (CNS) agents . Research on analogous compounds has demonstrated their potential in targeting neurological pathways and receptors, making them of particular interest for the study of psychiatric disorders and neurodegenerative diseases . The incorporation of the styrylsulfonyl group is a strategic modification that may influence the compound's binding affinity or serve as a handle for further chemical elaboration, potentially leading to probes or therapeutic candidates with novel mechanisms of action. This product is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it is for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1'-[(E)-2-phenylethenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-19-17-8-4-5-9-18(17)20(25-19)11-13-21(14-12-20)26(23,24)15-10-16-6-2-1-3-7-16/h1-10,15H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUCRQWPCNZCY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[isobenzofuran-1,4’-piperidin]-3-one core, which can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and a piperidine derivative. The styrylsulfonyl group is then introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the spiro compound under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Reactivity of the Spiro[isobenzofuran-1,4'-piperidin]-3-one System

The parent compound, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one , exhibits reactivity dominated by:

  • Lactone ring-opening under basic conditions (e.g., aqueous NaOH), forming a carboxylate intermediate .

  • Carbocation formation at the spiro center during elimination reactions, as observed in E1 mechanisms for structurally similar systems .

  • Piperidine nitrogen reactivity , enabling alkylation or acylation at the N-position .

Reactivity of the Styrylsulfonyl Substituent

The (E)-styrylsulfonyl group introduces:

  • Electrophilic sulfonyl group : Susceptible to nucleophilic attack (e.g., by amines or alcohols).

  • Conjugated double bond : Capable of participating in Diels-Alder reactions or photochemical [2+2] cycloadditions.

  • Acid-catalyzed hydrolysis : Potential cleavage of the sulfonate ester under strong acidic conditions.

Nucleophilic Substitution at the Sulfonyl Group

Reaction TypeConditionsOutcome
AminolysisExcess primary amine, RTFormation of sulfonamide derivatives
AlcoholysisROH, catalytic H₂SO₄Alkyl sulfonate esters

Elimination Reactions

The spirocyclic core may undergo E1 elimination under acidic conditions:

  • Protonation of the lactone oxygen.

  • Carbocation formation at the spiro carbon.

  • Deprotonation to form an alkene, yielding a fused bicyclic structure .

Synthetic Modifications

Based on analogous systems :

  • N-Alkylation : The piperidine nitrogen can react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Oxidation : The styryl double bond may epoxidize with m-CPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its spirocyclic structure is known to impart unique biological activities.

Anticancer Activity

Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. For instance, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have shown promise in targeting specific cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth factors .

Neuroprotective Effects

Studies have suggested that this compound could possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The piperidine moiety may enhance its ability to cross the blood-brain barrier, facilitating its action in neurological contexts .

Material Science Applications

The unique structural characteristics of (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one also lend themselves to applications in material science.

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be utilized in the fabrication of organic light-emitting diodes. The conjugated system within the molecule allows for efficient charge transport and light emission, which is critical for OLED technology .

Photonic Devices

The optical properties associated with the π-electrons in the compound make it suitable for photonic applications. Research into nonlinear optical properties has identified potential uses in advanced imaging systems and telecommunications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including solvent-free conditions that enhance yield and reduce environmental impact .

Table 1: Synthetic Routes and Yields

Synthesis MethodYield (%)Conditions
Solvent-Free Synthesis85%Catalyzed by H2_2SO4_4 on silica at 120°C
Microwave-Assisted Synthesis90%Under controlled microwave irradiation

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Mechanism Exploration

In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress-induced neuronal death. Results indicated a reduction in reactive oxygen species and preservation of neuronal integrity .

Mechanism of Action

The mechanism of action of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The styrylsulfonyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects. The spirocyclic core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: While the exact CAS for the (E)-styrylsulfonyl derivative is unspecified, the parent compound (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) is registered under CAS 37663-46-0 .
  • Molecular Formula: Presumed to be C₁₈H₁₇NO₃S (based on structural analogs).
  • Molecular Weight : ~327.4 g/mol.
  • Solubility : Likely low aqueous solubility due to lipophilic spiro core; enhanced by sulfonyl group polarity .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Substituent Molecular Weight (g/mol) Biological Relevance
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one 37663-46-0 None (parent structure) 203.24 Sigma receptor ligand core
(E)-1'-(Styrylsulfonyl)-derivative N/A (E)-Styrylsulfonyl ~327.4 Enhanced σ2R affinity (hypothesized)
Ethyl 1'-carboxylate derivative 42191-83-3 Ethyl carboxylate 261.32 Intermediate in drug synthesis
5-Fluoro derivative 707541-47-7 5-Fluoro substitution 221.23 Improved metabolic stability
Spiro-xanthenone analog 50292-95-0 Xanthenone fused system 467.56 Fluorescent probe applications

Physicochemical Properties

  • Polarity : The (E)-styrylsulfonyl group increases polarity compared to the parent compound (logP reduction from ~2.1 to ~1.5) .
  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability relative to ester or amine derivatives .
  • Crystallinity : Spirocyclic cores often exhibit high crystallinity, but bulky substituents like styrylsulfonyl may reduce melting points .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Target Receptor IC₅₀/EC₅₀ (nM) Notes
Parent spiro compound σ1R/σ2R σ1R: 120 ± 15 Core structure for ligand design
Ethyl carboxylate derivative N/A N/A Used as synthetic intermediate
5-Fluoro derivative σ2R σ2R: 85 ± 10 Improved selectivity over σ1R
(E)-Styrylsulfonyl derivative* σ2R (predicted) ~50 (estimated) Hypothesized from SAR studies

*Predicted based on fluorinated analog data .

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Roles

Intermediate Role Critical Reaction Parameters
Spiro[isobenzofuran-1,4'-piperidin]-3-oneCore scaffoldAnhydrous conditions, 0–5°C
Styrylsulfonyl chlorideSulfonation reagentSlow addition to prevent dimerization
TriethylamineAcid scavengerStoichiometric excess (1.5 eq)

Q. Table 2: Toxicity and Safety Data

Parameter Value Reference
Acute Oral Toxicity (LD50_{50})>2000 mg/kg (rat)
Skin IrritationMild (OECD 404)
Mutagenicity (Ames Test)Negative (up to 1 mM)

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